molecular formula C21H21ClN2O4S2 B11267415 Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B11267415
M. Wt: 465.0 g/mol
InChI Key: PHXGIDJSASNBQI-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dehalogenated derivatives .

Scientific Research Applications

Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is unique due to its combination of a benzothiophene core, a piperazine ring, and a sulfonyl group, which confer distinct chemical and biological properties .

Biological Activity

Ethyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including its mechanism of action, pharmacological properties, and implications for therapeutic applications.

  • Molecular Formula : C₁₆H₁₉ClN₄O₄S
  • Molecular Weight : 398.87 g/mol
  • CAS Number : 1261016-92-5

The compound is primarily recognized for its interaction with various biological targets, particularly in the central nervous system (CNS). The piperazine moiety is known to influence neurotransmitter systems, particularly serotonin and dopamine receptors. Studies have indicated that derivatives of piperazine can act as inhibitors of acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent is underscored by its activity on dopamine receptors. In particular, the presence of the chlorophenyl group may enhance selectivity towards certain receptor subtypes, providing a basis for further exploration in treating psychiatric disorders. Molecular docking studies suggest that it may bind effectively to the D3 dopamine receptor, which is implicated in mood regulation and reward pathways .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of similar compounds. For example, studies have shown that certain piperazine derivatives can inhibit human acetylcholinesterase with varying degrees of potency. These findings indicate that this compound might exhibit comparable inhibitory effects, warranting further investigation into its pharmacodynamics .

Comparative Analysis Table

CompoundActivityEC50 (µM)Reference
This compoundPotential NeuroprotectiveTBD
Similar Piperazine DerivativeAcetylcholinesterase Inhibition0.5
Pyrazole DerivativeAntifungal Activity0.25

Properties

Molecular Formula

C21H21ClN2O4S2

Molecular Weight

465.0 g/mol

IUPAC Name

ethyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C21H21ClN2O4S2/c1-2-28-21(25)19-20(17-5-3-4-6-18(17)29-19)30(26,27)24-13-11-23(12-14-24)16-9-7-15(22)8-10-16/h3-10H,2,11-14H2,1H3

InChI Key

PHXGIDJSASNBQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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